molecular formula C18H25BFNO3 B8176516 N-Cyclopentyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Cyclopentyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8176516
M. Wt: 333.2 g/mol
InChI Key: AFWLWGKPRKPDHF-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a boronic acid derivative that has gained attention due to its unique chemical structure and potential applications in various fields. This compound features a cyclopentyl group, a fluorine atom, and a dioxaborolane moiety attached to a benzamide core, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The initial step involves the formation of the boronic ester through a reaction between a suitable boronic acid and pinacol in the presence of a dehydrating agent.

    Substitution Reaction: The boronic ester is then subjected to a substitution reaction with a fluorinated benzoyl chloride derivative under basic conditions to form the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, leading to the formation of boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.

    Substitution: The fluorine atom and the boronic ester group can participate in various substitution reactions, including nucleophilic aromatic substitution and Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts for Suzuki-Miyaura coupling, nucleophiles for aromatic substitution.

Major Products:

    Oxidation: Boronic acids or hydroxylated derivatives.

    Reduction: Amines or reduced benzamide derivatives.

    Substitution: Coupled products with various organic groups.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis.

    Catalysis: It can be used in catalytic processes, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology and Medicine:

    Drug Development: The fluorine atom and boronic ester moiety contribute to the compound’s potential as a pharmacophore in drug design, particularly for cancer therapy and enzyme inhibition.

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Industry:

    Material Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers and coatings.

    Agriculture: It may find applications in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, making it a potent inhibitor of enzymes such as proteases and kinases. The fluorine atom enhances the compound’s binding affinity and stability, contributing to its biological activity.

Comparison with Similar Compounds

  • N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • N-Cyclopentyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine
  • N-Cyclopentyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Uniqueness: N-Cyclopentyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological properties. The presence of the cyclopentyl group, fluorine atom, and boronic ester moiety makes it a versatile compound with diverse applications in synthetic chemistry, biology, and industry.

Properties

IUPAC Name

N-cyclopentyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)14-10-9-12(11-15(14)20)16(22)21-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWLWGKPRKPDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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